molecular formula C14H17NO3S2 B3209879 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1060310-24-8

2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No. B3209879
CAS RN: 1060310-24-8
M. Wt: 311.4 g/mol
InChI Key: KCNMAWDMCFPFCK-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its various applications.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of dihydropteroate synthase, an enzyme that is involved in the synthesis of folic acid. This inhibition leads to the depletion of folic acid, which is essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to inhibit the growth of various microorganisms, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to exhibit antitumor activity in various cancer cell lines. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide in lab experiments is its versatility. It can be used as a ligand for metal complexes, a fluorescent probe, and a potential photosensitizer. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide. One potential direction is to investigate its potential as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand its mechanism of action and its potential as an antimicrobial and antitumor agent. Finally, the synthesis of analogs of this compound could lead to the development of new compounds with improved properties and applications.
In conclusion, this compound is a versatile compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs in various fields of research.

Scientific Research Applications

2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has various applications in scientific research. It is commonly used as a ligand for metal complexes, and it has been shown to exhibit antitumor and antimicrobial activity. Additionally, it has been used as a fluorescent probe for the detection of metal ions, and it has been investigated for its potential as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-3-18-13-5-4-11(2)8-14(13)20(16,17)15-9-12-6-7-19-10-12/h4-8,10,15H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNMAWDMCFPFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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